2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione
Description
2-Amino-3-(4-methylbenzoyl)-4H,5H,7H-6λ⁶-thieno[2,3-c]thiopyran-6,6-dione is a sulfur-containing heterocyclic compound characterized by a fused thieno[2,3-c]thiopyran core modified with a 4-methylbenzoyl group and dual dione functionalities. Its structure combines a thiophene ring fused with a thiopyran system, creating a planar bicyclic framework.
Properties
IUPAC Name |
(2-amino-6,6-dioxo-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-9-2-4-10(5-3-9)14(17)13-11-6-7-21(18,19)8-12(11)20-15(13)16/h2-5H,6-8,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJZQABKGDJTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCS(=O)(=O)C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione can be achieved through multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-c]thiopyran have shown activity against various cancer cell lines by inhibiting critical enzymes involved in cell proliferation and survival. The mechanism often involves the inhibition of topoisomerases and cyclooxygenases which are essential for DNA replication and inflammation respectively .
Antifungal Properties
In addition to anticancer effects, this compound has demonstrated antifungal activity. Research indicates that derivatives have been tested against strains of Candida, with some exhibiting minimum inhibitory concentrations comparable to established antifungal agents such as fluconazole. This suggests a potential role in treating fungal infections .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific kinases involved in metabolic pathways related to diabetes and other metabolic disorders. Such inhibition can potentially lead to therapeutic strategies for managing diabetes and its complications .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of thieno[2,3-c]thiopyran derivatives. It reported that certain derivatives showed higher cytotoxicity than conventional chemotherapeutics like cisplatin in various cancer cell lines (e.g., SK-LU-1 and PC-3) . Molecular docking studies suggested that these compounds interact effectively with the active sites of target enzymes.
Case Study 2: Antifungal Activity
Another research article focused on the antifungal properties of similar compounds against multiple Candida species. The study found that certain derivatives had MIC values lower than those of fluconazole, indicating their potential as alternative antifungal agents .
Case Study 3: Kinase Inhibition
A patent filed for related compounds highlighted their use as kinase inhibitors for treating diabetes-related conditions. The findings suggested that these compounds could modulate pathways involved in insulin signaling and glucose metabolism .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6λ⁶-thieno[2,3-c]thiopyran-6,6-dione and related compounds:
Key Comparative Insights:
Structural Complexity: The target compound’s fused thieno-thiopyran system distinguishes it from simpler thiophene derivatives () and pyrimidine-based analogs (). Pyrimido-oxazine-diones () exhibit a different heterocyclic framework but share functional group diversity (e.g., diones) that aligns with enzyme inhibition mechanisms .
Synthetic Pathways: Thiosemicarbazide-mediated synthesis () and carbon disulfide/KOH methods () are common for sulfur-rich heterocycles, suggesting parallels in the target compound’s preparation.
Biological Activity: Thiophene derivatives () show antimicrobial activity due to their electron-deficient cores, a trait shared with the target compound’s electrophilic dione moieties .
Biological Activity
2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's molecular formula is . Its structure features a thieno[2,3-c]thiopyran core with an amino group and a 4-methylbenzoyl substituent. The synthesis typically involves multi-step reactions including cyclization and functional group modifications.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis.
- Antioxidant Properties : The compound demonstrates significant free radical scavenging ability, contributing to its potential in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies have reported that it can reduce inflammation markers in vitro and in vivo models.
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like cholinesterase and certain kinases involved in cancer proliferation pathways.
- Receptor Binding : It may bind to various receptors influencing signaling pathways related to inflammation and cell growth.
Data Table: Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Antioxidant Activity : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide.
- Anti-inflammatory Study : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines after induction of inflammation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this thienothiopyran-dione derivative, and what critical parameters influence yield?
- Methodology : Synthesis typically involves cyclization reactions using 1,4-dioxane as a solvent and benzoylisothiocyanate derivatives for functionalization. Key steps include:
- Equimolar mixing of precursors under room-temperature stirring (12–24 hours) .
- Isolation via ice/water precipitation followed by filtration and recrystallization (e.g., 50% aqueous ethanol) .
- Critical Parameters : Solvent purity, stoichiometric ratios, and reaction time. Impurities in isothiocyanate precursors can lead to side products like ammonium chloride, requiring rigorous purification .
Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?
- Techniques :
- X-ray diffraction for unambiguous confirmation of the fused thienopyran ring system and dione moiety (e.g., bond angles and torsion analysis) .
- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm for benzoyl groups) and thiopyran methyl signals (δ 2.3–2.5 ppm). 2D NMR (HSQC, HMBC) clarifies connectivity in complex heterocycles .
- IR : Strong C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm dione and amine groups .
Q. What preliminary bioactivity assays are recommended for initial screening?
- Assays :
- Antiviral activity : Cell-based assays against RNA/DNA viruses (e.g., plaque reduction in Vero cells) .
- Receptor binding : TRPA1 inhibition studies using calcium flux assays (IC₅₀ determination) .
- Antimicrobial screening : Agar diffusion against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side-product formation?
- Strategies :
- Solvent optimization : Replace 1,4-dioxane with DMF or THF to enhance solubility of hydrophobic intermediates .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Temperature control : Gradual heating (60–80°C) reduces dimerization side reactions .
- Data Analysis : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and compare yields under varied conditions .
Q. How to resolve ambiguities in spectroscopic data caused by tautomerism or isomerism?
- Approach :
- Dynamic NMR : Track proton exchange in DMSO-d₆ to identify tautomeric forms (e.g., keto-enol equilibria) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and verify experimental spectra .
- Case Study : Discrepancies in NH₂ proton splitting may arise from hindered rotation in the thienopyran ring; variable-temperature NMR resolves this .
Q. What mechanistic insights explain contradictory bioactivity results across studies?
- Analysis Framework :
- Isomerism : E/Z isomerism in the benzoyl group (confirmed via NOESY) may alter receptor binding .
- Metabolic stability : Incubate with liver microsomes to assess degradation rates (e.g., CYP450-mediated oxidation) .
- Dose-response curves : Re-evaluate IC₅₀ values using standardized cell lines (e.g., HEK293-TRPA1) to control for assay variability .
Q. How to design experiments to probe structure-activity relationships (SAR) for TRPA1 inhibition?
- SAR Protocol :
- Analog synthesis : Modify the 4-methylbenzoyl group (e.g., halogen substitution) and assess potency shifts .
- Molecular docking : Use AutoDock Vina to map interactions with TRPA1’s cysteine residues (e.g., Cys621, Cys641) .
- In vivo validation : Murine models of inflammatory pain to correlate TRPA1 inhibition with analgesic efficacy .
Data Contradiction Resolution
- Example Issue : Discrepancies in antiviral activity between studies.
- Root Cause : Variability in viral strains (e.g., HSV-1 vs. Coxsackievirus) or cell permeability differences.
- Solution : Standardize assays using pseudotyped viruses and include cytotoxicity controls (CC₅₀ via MTT assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
